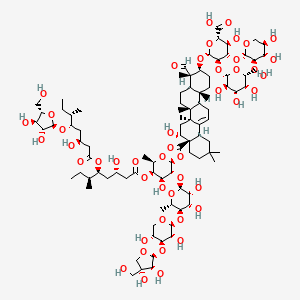![molecular formula C6H13LiO6Si B1147142 Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol CAS No. 155740-37-7](/img/structure/B1147142.png)
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol, commonly known as lithium silicate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of lithium silicate is not fully understood, but it is believed to involve the release of lithium ions and silicate ions into the surrounding environment. The lithium ions have been shown to exert neuroprotective effects by modulating the activity of various signaling pathways in the brain, such as the glycogen synthase kinase-3 (GSK-3) pathway and the phosphoinositide 3-kinase (PI3K) pathway. The silicate ions have been shown to enhance the proliferation and differentiation of osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects:
Lithium silicate has been shown to exhibit various biochemical and physiological effects, depending on the application. In catalysis, lithium silicate has been shown to catalyze the conversion of biomass-derived compounds into value-added chemicals with high efficiency and selectivity. In energy storage, lithium silicate has been shown to exhibit high capacity and stability as an anode material for lithium-ion batteries. In biomedical engineering, lithium silicate has been shown to promote the proliferation and differentiation of osteoblasts, which are responsible for bone formation.
実験室実験の利点と制限
The advantages of using lithium silicate in lab experiments include its high purity, controllable crystallinity, and potential applications in various fields. However, the limitations of using lithium silicate in lab experiments include its high cost, complex synthesis method, and potential toxicity.
将来の方向性
There are several future directions for the study of lithium silicate. In catalysis, further research could focus on optimizing the reaction parameters to enhance the catalytic activity and selectivity of lithium silicate. In energy storage, further research could focus on developing new synthesis methods and improving the stability and cycling performance of lithium silicate as an anode material for lithium-ion batteries. In biomedical engineering, further research could focus on investigating the biocompatibility and osteoconductivity of lithium silicate in vivo and developing new applications for bone regeneration.
合成法
Lithium silicate can be synthesized through a sol-gel process, which involves the hydrolysis and condensation of lithium alkoxide in the presence of water and a catalyst. The resulting gel is then dried and calcined to obtain the final product. The purity and crystallinity of the product can be controlled by adjusting the reaction parameters, such as the concentration of the precursor, the pH of the solution, and the calcination temperature.
科学的研究の応用
Lithium silicate has been studied for its potential applications in various fields, including catalysis, energy storage, and biomedical engineering. In catalysis, lithium silicate has been shown to exhibit high catalytic activity and selectivity in the conversion of biomass-derived compounds into value-added chemicals. In energy storage, lithium silicate has been investigated as a potential anode material for lithium-ion batteries due to its high capacity and stability. In biomedical engineering, lithium silicate has been explored as a bone substitute material due to its biocompatibility and osteoconductivity.
特性
IUPAC Name |
lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQBMTAGMBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13LiO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

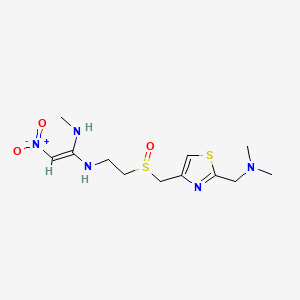
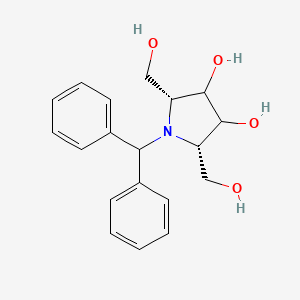
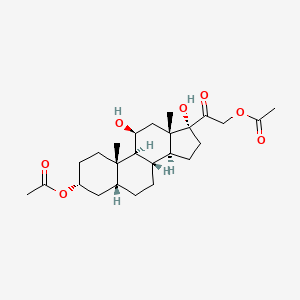
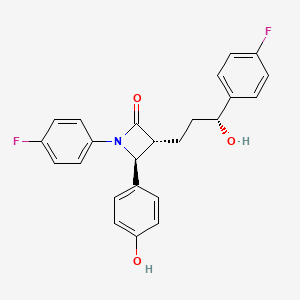
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

